molecular formula C9H5FIN B12075316 5-Fluoro-1-iodoisoquinoline CAS No. 1207448-31-4

5-Fluoro-1-iodoisoquinoline

Cat. No.: B12075316
CAS No.: 1207448-31-4
M. Wt: 273.05 g/mol
InChI Key: JWLLSQQYAOHLEK-UHFFFAOYSA-N
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Description

5-Fluoro-1-iodoisoquinoline is a specialized chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate or building block for the construction of more complex molecules. Its molecular structure incorporates both a fluorine atom and an iodine atom on the isoquinoline scaffold, which can be leveraged in various metal-catalyzed cross-coupling reactions, such as Suzuki or Chan-Lam couplings, to introduce the isoquinoline moiety into target structures . The isoquinoline core is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities. Research into structurally similar isoquinoline derivatives has shown them to be of significant interest in neuroscience and pharmacology. For instance, certain isoquinolone derivatives have been identified as potent and selective antagonists of the Lysophosphatidic Acid Receptor 5 (LPA5), demonstrating promising analgesic effects in models of inflammatory and neuropathic pain . Other research has explored isoquinoline compounds as potent inhibitors of SARM1, a key executioner of axon degeneration, marking them as potential therapeutic candidates for various neurodegenerative conditions . Furthermore, various isoquinoline alkaloids and related synthetic analogs are being investigated for their antiviral properties against viruses such as SARS-CoV-2 . As a fluorinated and iodinated heteroaromatic compound, this compound provides researchers with a key starting material for structure-activity relationship (SAR) studies and the exploration of new chemical space in the development of bioactive molecules. Handling Note: The specific handling, stability, and toxicity data for this compound should be reviewed by researchers in the relevant safety data sheet (SDS) prior to use. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1207448-31-4

Molecular Formula

C9H5FIN

Molecular Weight

273.05 g/mol

IUPAC Name

5-fluoro-1-iodoisoquinoline

InChI

InChI=1S/C9H5FIN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H

InChI Key

JWLLSQQYAOHLEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2I)C(=C1)F

Origin of Product

United States

Reactivity and Derivatization Chemistry of 5 Fluoro 1 Iodoisoquinoline

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of isoquinoline (B145761) chemistry, typically occurring at the C-1 position. youtube.comgcwgandhinagar.com For 5-Fluoro-1-iodoisoquinoline, the significant difference in the leaving group ability of iodide versus fluoride (B91410) dictates the regioselectivity of these transformations.

The C-1 iodo substituent in this compound is highly labile and serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective displacement of the iodine atom without affecting the more resilient C-5 fluorine atom. The C-F bond is significantly stronger and less prone to nucleophilic attack under typical SNAr conditions. nih.gov

This selective reactivity is prominently demonstrated in amination reactions. The introduction of amine functionalities at the C-1 position is a common strategy for the synthesis of pharmacologically relevant scaffolds. evitachem.comacs.org For instance, the reaction of this compound with piperazine (B1678402) leads to the formation of 5-Fluoro-1-(piperazin-1-yl)isoquinoline. evitachem.com This transformation proceeds via nucleophilic attack by the piperazine nitrogen at the C-1 position, displacing the iodide ion. evitachem.com The reaction is chemoselective, leaving the C-F bond intact. This selectivity is crucial as it preserves the fluorine atom, which can modulate the physicochemical properties of the final molecule. researchgate.net

Site-selective amination can also be achieved through advanced methods such as copper-catalyzed reactions on the isoquinoline core, further highlighting the synthetic versatility of this heterocyclic system. nih.gov

Table 1: Representative Nucleophilic Amination of this compound

Reactant Nucleophile Product Reaction Type
This compound Piperazine 5-Fluoro-1-(piperazin-1-yl)isoquinoline Nucleophilic Aromatic Substitution

While the aromatic core of this compound is planar, stereoselective reactions can be introduced by first modifying the heterocyclic ring or by attaching chiral auxiliaries. Direct stereoselective functionalization of the aromatic system is uncommon; however, derivatives of the parent compound are amenable to such transformations.

A common strategy involves the reduction of the isoquinoline to a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework. guidechem.comacs.org This saturated heterocyclic core possesses stereogenic centers that can be controlled during synthesis. For example, the metalation of N-alkyl-substituted tetrahydroisoquinolines can proceed with high regioselectivity, which can then be followed by reaction with an electrophile to potentially generate diastereomers. acs.org While specific examples starting from this compound are not detailed in the provided sources, the principles of stereoselective synthesis of complex spiro-pyrrolidinyl-oxindoles from tryptamines (related to THIQs) using organocatalyzed Pictet-Spengler reactions demonstrate that complex chiral architectures can be built upon such scaffolds. bohrium.com The use of enzymes and chiral catalysts in transforming heterocyclic compounds is a well-established field for achieving high enantioselectivity. mdpi.com These methodologies could theoretically be applied to derivatives of this compound to access chiral molecules.

Selective Halogen Displacement and Amination

Cross-Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective with aryl halides like this compound. evitachem.comgoogle.comnih.gov The differential reactivity of the C-I and C-F bonds (I >> Br > Cl > F) allows for highly selective functionalization at the C-1 position. google.com

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a premier method for constructing sp²-sp carbon-carbon bonds. gold-chemistry.orgnih.gov This reaction is frequently used to synthesize conjugated enynes and aryl alkynes, which are valuable structures in pharmaceuticals and materials science. gold-chemistry.orgnih.gov

When this compound is subjected to Sonogashira coupling conditions, the reaction occurs exclusively at the C-1 position due to the high reactivity of the carbon-iodine bond. organic-chemistry.org The carbon-fluorine bond at C-5 remains unaffected, providing a handle for subsequent transformations if desired. This selectivity allows for the precise installation of various alkyne-containing moieties onto the isoquinoline core. rsc.org

Table 2: Representative Sonogashira Coupling of this compound

Coupling Partner Catalyst System Product Type Key Feature
Terminal Alkyne (e.g., Phenylacetylene) Pd(0) catalyst, Cu(I) co-catalyst, Amine base 5-Fluoro-1-(alkynyl)isoquinoline Selective C-C bond formation at C-1

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S, is critical in organic synthesis. nih.govnumberanalytics.com Palladium-catalyzed methods, like the Buchwald-Hartwig amination, and copper-catalyzed reactions, such as the Ullmann condensation, are widely employed for this purpose. mdpi.comacs.org

Similar to C-C coupling reactions, these transformations exhibit excellent chemoselectivity for the C-1 iodo position of this compound. For example, palladium-catalyzed C-O cross-coupling reactions have been successfully applied to various heteroaryl halides, including quinolines and isoquinolines, to form ether linkages. mit.edu These reactions typically proceed under mild conditions and tolerate a wide range of functional groups. The use of this compound as a substrate would lead to the selective formation of a 1-alkoxy- or 1-aryloxy-5-fluoroisoquinoline, with the C-F bond remaining intact for potential downstream functionalization. mdpi.commit.edu

Carbon-Carbon Bond Formation (e.g., Sonogashira Coupling)

Radical-Mediated Transformations

Radical chemistry offers unique pathways for the functionalization of heterocyclic compounds. sioc-journal.cn While ionic reactions on this compound are dominated by the reactivity of the C-1 iodine, radical processes can offer alternative selectivities and access to novel structures. The carbon-iodine bond can serve as a precursor to an aryl radical through homolytic cleavage induced by photolysis, radical initiators, or reaction with certain metal complexes. acs.org

Hypervalent iodine(III) reagents are known to mediate a variety of radical reactions, and while this compound is a substrate rather than a reagent, the principles of iodine-mediated radical generation are relevant. acs.orgresearchgate.net For instance, a C-1 centered isoquinoline radical could potentially be generated from the C-I bond and participate in addition or cyclization reactions.

Furthermore, recent advancements have focused on the direct C-H functionalization of heterocycles via radical pathways. rsc.org Phosphite-mediated photochemical reactions have been shown to induce a evitachem.comuni-muenchen.de N-to-C alkyl group rearrangement in N-alkylated isoquinolinium salts, leading to meta-C-H alkylation. rsc.org While not a direct reaction of this compound itself, this demonstrates the potential for radical-mediated transformations on the isoquinoline core, which could complement the ionic reactions at the halogenated positions. The development of radical reactions involving fluoro-containing heterocycles is an active area of research, promising new methods for synthesizing complex molecules. sioc-journal.cn

Photo-Induced Carbamoyl (B1232498) Radical Cascade Amidation/Cyclization

A novel and efficient method for the synthesis of amide-functionalized isoquinoline-1,3-diones involves a photo-induced carbamoyl radical cascade amidation/cyclization. rsc.orgresearchgate.net This process utilizes oxamic acids as the source of carbamoyl radicals, which are generated under visible light irradiation in the presence of an organic photosensitizer like 4CzIPN. rsc.org The generated carbamoyl radical then participates in a cascade reaction with substrates such as N-(methacryloyl)benzamide to yield the desired amide-functionalized isoquinoline-1,3-diones. rsc.org This method is noted for its mild reaction conditions and broad substrate scope, offering an environmentally benign pathway to these valuable heterocyclic compounds. rsc.org

Investigation of Radical Intermediates

The involvement of radical intermediates is a key feature of many reactions involving isoquinoline derivatives. rsc.orgnih.gov In the context of photo-induced reactions, the generation of carbamoyl radicals from precursors like oxamic acids is a critical step. rsc.orgresearchgate.net These highly reactive species can then engage in various transformations, including additions to alkenes and cyclization cascades. rsc.orgrsc.org

The study of these radical intermediates is often accomplished through a combination of experimental techniques and computational analysis. whiterose.ac.ukacs.org For instance, radical scavenger experiments can provide evidence for the presence of radical species in a reaction mixture. rsc.org High-resolution mass spectrometry (HRMS) is another powerful tool for detecting and characterizing transient intermediates. rsc.org

The stability and reactivity of these radical intermediates are influenced by various factors, including the substituents on the isoquinoline ring and the reaction conditions. nih.gov Understanding the behavior of these intermediates is crucial for optimizing reaction outcomes and designing new synthetic methodologies.

Derivatization Strategies for Functional Group Introduction

The this compound core offers two distinct sites for chemical modification, allowing for the strategic introduction of various functional groups to modulate the molecule's properties. ausetute.com.aulibretexts.org

Chemical derivatization is a widely used technique to enhance the analytical detection of molecules, particularly in chromatography and mass spectrometry. scribd.comacs.orgacs.org For isoquinoline derivatives, derivatization can be employed to improve sensitivity and selectivity. For example, the introduction of specific functional groups can increase the molecule's response in fluorescence or mass spectrometric detectors. acs.org While specific derivatization strategies for the analytical enhancement of this compound are not extensively detailed in the provided context, general principles of derivatization for analytical purposes are well-established. scribd.com

The fluorine and iodine atoms on the this compound scaffold serve as versatile handles for introducing a wide range of functional groups. researchgate.netrsc.org The carbon-iodine bond is generally more reactive than the carbon-fluorine bond, allowing for selective functionalization at the 1-position through reactions like cross-coupling. nih.gov This regioselectivity enables the introduction of aryl, alkyl, and other moieties.

The fluorine atom at the 5-position can also be a site for modification, although it typically requires harsher reaction conditions. researchgate.net The introduction of fluorine itself into heterocyclic systems is a significant area of research due to the unique properties it imparts to molecules, such as altered lipophilicity and metabolic stability. researchgate.net Strategies for introducing fluorine and fluorinated functional groups often involve nucleophilic or electrophilic fluorinating reagents. researchgate.net

The sequential functionalization of both the iodo and fluoro positions allows for the creation of a diverse library of disubstituted isoquinoline derivatives. rsc.org This approach is valuable for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity. nih.gov

Chemical Derivatization for Analytical Enhancement

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and developing new synthetic methods. rsc.orgresearchgate.net

In the case of the photo-induced carbamoyl radical cascade amidation/cyclization, mechanistic investigations have confirmed a radical-mediated pathway. rsc.org Control experiments and the use of radical scavengers have been instrumental in supporting the proposed cyclization cascade. rsc.org

For other reactions, such as nucleophilic aromatic substitution (SNAr), the mechanism can be either stepwise or concerted. frontiersin.org The nature of the leaving group and the nucleophile can influence the reaction pathway and determine whether the nucleophilic attack or the departure of the leaving group is the rate-determining step. frontiersin.org Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophiles, can provide insights into the transition state structure and the mechanism. frontiersin.org

Computational studies, such as density functional theory (DFT) calculations, are increasingly used to model reaction pathways and determine the energetics of intermediates and transition states. whiterose.ac.ukacs.org These theoretical investigations can provide a detailed understanding of the reaction mechanism at a molecular level and complement experimental findings. whiterose.ac.ukacs.org

Role of Internal Oxidants in Cyclization Processes

In the synthesis of complex heterocyclic scaffolds like isoquinolines, modern synthetic strategies often employ transition-metal-catalyzed C-H activation and annulation reactions. A significant advancement in this area is the use of internal oxidants, which obviates the need for external oxidizing agents that can sometimes lead to side reactions and complicate purification. These internal oxidants are typically integrated into one of the starting materials, often serving a dual role as both a directing group and an oxidant.

Several rhodium(III)-catalyzed syntheses of isoquinolines and related structures utilize starting materials containing N-O bonds, such as oxime derivatives. acs.orgnih.gov In these transformations, the oxime group directs the catalyst to a specific C-H bond for activation. Following the annulation with a coupling partner (e.g., an alkyne), the N-O bond is cleaved in a redox-neutral sequence. nih.gov This process regenerates the active Rh(III) catalyst, allowing the catalytic cycle to continue without an external oxidant. acs.orgnih.gov For example, the reaction of aryl ketone O-acyloxime derivatives with internal alkynes using a [Cp*RhCl₂]₂ catalyst system proceeds through ortho-rhodation, C-H vinylation, and subsequent C-N bond formation, where the N-O bond of the oxime functions as the internal oxidant. acs.orgnih.gov

Similarly, other functional groups can serve this purpose. The 1,2,4-oxadiazole (B8745197) ring, for instance, can act as both a directing group and an internal oxidant in the rhodium-catalyzed synthesis of 1-(acylamino)isoquinolines from 3-aryl-1,2,4-oxadiazoles and alkynes. oup.com The inherent N–O linkage within the stable oxadiazole ring is cleaved during the catalytic turnover, facilitating an external-oxidant-free protocol. oup.com Palladium(II)-catalyzed reactions also leverage this concept, where oximes can direct cyclization with partners like vinyl azides, serving as the internal oxidant to afford various isoquinolines under mild conditions. organic-chemistry.org

These methods represent powerful, atom-economical approaches to constructing the isoquinoline core, which would be applicable to the synthesis of highly functionalized derivatives such as this compound.

Table 1: Examples of Internal Oxidants in Isoquinoline Synthesis

Catalyst System Directing Group / Internal Oxidant Reaction Type Resulting Product
[Cp*RhCl₂]₂/NaOAc O-Acyloxime C-H Activation / Annulation with Alkynes Substituted Isoquinolines
[Cp*Rh(MeCN)₃][SbF₆]₂ 3-Aryl-1,2,4-oxadiazole C-H Activation / Annulative Coupling with Alkynes 1-(Acylamino)isoquinolines
Pd(II) Oxime Homocoupling / Cyclization with Vinyl Azides Substituted Isoquinolines
[Cp*RhCl₂]₂/AgOAc N-Pivaloyloxybenzamide C-H Activation / Annulation with Alkynes Isoquinolones

Concerted SNAr Reaction Mechanisms of Fluoroarenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings and is particularly relevant to the chemistry of fluoroarenes. nih.gov The classical textbook mechanism describes a two-step addition-elimination process involving a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net However, a growing body of experimental and computational evidence has established that many SNAr reactions, previously assumed to be stepwise, in fact proceed through a single-step, or "concerted," mechanism (CSNAr). researchgate.netspringernature.com

The operative mechanism—stepwise or concerted—is largely determined by the stability of the potential Meisenheimer complex. researchgate.net A stepwise reaction occurs when this complex is a stable intermediate, residing in a potential energy well. researchgate.net This is typically favored in reactions involving highly electron-deficient aromatic rings and poor leaving groups, such as fluoride. springernature.comstackexchange.com Conversely, if the Meisenheimer structure is less stable and corresponds to a transition state rather than an intermediate, the reaction follows a concerted pathway where nucleophile attack and leaving group departure occur simultaneously, albeit often asynchronously. researchgate.netstackexchange.com This concerted route is common for substrates that are only modestly activated or contain good leaving groups. stackexchange.com Many SNAr reactions on nitrogen-containing heterocycles are now understood to proceed via concerted pathways. springernature.comstackexchange.com

For a fluoroarene like this compound, the reactivity of the fluorine atom at the C-5 position in an SNAr reaction would be governed by these mechanistic principles. While the iodine at C-1 is a superior leaving group for many reaction types, the SNAr reactivity at the C-F bond is of significant interest. A key factor influencing the mechanism for a given fluoroarene is its electron affinity (EA). acs.org Computational studies have established a threshold that can predict the mechanistic preference:

An aryl fluoride with an electron affinity less than -25.0 kcal/mol is likely to undergo a stepwise SNAr reaction. acs.org

An aryl fluoride with an electron affinity greater than -11.6 kcal/mol indicates a preference for a concerted pathway. acs.org

The development of catalytic systems, such as those using an organic superbase, has further expanded the scope of concerted SNAr reactions to include even electron-neutral and electron-rich aryl fluorides, which are typically inert under classical SNAr conditions. nih.govnih.gov

Table 2: Comparison of Stepwise and Concerted SNAr Mechanisms for Fluoroarenes

Feature Stepwise (Meisenheimer) Mechanism Concerted (CSNAr) Mechanism
Number of Steps Two (addition, then elimination) One
Key Species A discrete, thermodynamically stable Meisenheimer complex (intermediate) A Meisenheimer-like structure that is a transition state, not an intermediate
Energy Profile Features two transition states with an energy minimum between them Features a single transition state
Rate-Determining Step Can be either the formation of the intermediate or its decomposition (leaving group expulsion) The single step of simultaneous bond-formation and bond-breaking
Kinetic Isotope Effect A small primary ¹³C/¹²C KIE is often observed if elimination is rate-limiting A large primary ¹³C/¹²C KIE is expected as the C-F bond is broken in the single rate-determining step
Favorable Substrates Highly electron-deficient arenes (e.g., with multiple nitro groups) and poor leaving groups (F⁻) Modestly activated, neutral, or electron-rich arenes; heterocycles; substrates with good leaving groups

Theoretical and Computational Investigations of 5 Fluoro 1 Iodoisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 5-Fluoro-1-iodoisoquinoline, these methods can predict its stability, reactivity, and spectroscopic properties by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of multi-electron systems. abinit.org It is widely used to study substituted isoquinolines, providing a balance between accuracy and computational cost. psgcas.ac.innih.gov DFT calculations for this compound would focus on how the electron-withdrawing fluorine and iodine atoms influence the electronic landscape of the isoquinoline (B145761) core.

DFT studies typically employ various functionals, such as B3LYP, M06-2X, or CAM-B3LYP, paired with a suitable basis set like 6-311++G(d,p) or LanL2DZ, to calculate key electronic descriptors. nih.govchemrxiv.org These calculations can determine the distribution of electron density, molecular electrostatic potential (MESP), and dipole moment. For instance, research on similar fluorinated isoquinoline derivatives has utilized DFT to understand structure-activity relationships and the effect of substituents on the electronic environment. nih.gov

Key parameters derived from DFT calculations that describe the reactivity of this compound include ionization potential, electron affinity, chemical hardness, and the electrophilicity index. These values help in predicting how the molecule will interact with other chemical species. A smaller energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) generally indicates higher chemical reactivity. nih.gov

Table 1: Representative Electronic Properties of a Substituted Isoquinoline Calculated via DFT

This table presents hypothetical yet representative data for a molecule like this compound based on typical values for similar aromatic compounds.

Property Calculated Value Implication
Total Energy -450.123 Hartrees Thermodynamic stability of the molecule
Dipole Moment 2.5 Debye Indicates molecular polarity
HOMO-LUMO Gap (ΔE) 4.5 eV Relates to chemical reactivity and electronic transitions
Chemical Hardness (η) 2.25 eV Resistance to change in electron distribution

| Electrophilicity Index (ω) | 1.8 eV | Propensity to accept electrons |

Semiempirical Molecular Orbital Methods (e.g., MNDO, AM1)

Semiempirical molecular orbital methods, such as Modified Neglect of Diatomic Overlap (MNDO) and Austin Model 1 (AM1), offer a faster, though less precise, alternative to DFT. watoc.net These methods simplify calculations by using parameters derived from experimental data to approximate certain complex integrals. researchgate.net

For a molecule like this compound, semiempirical methods are useful for initial explorations of the potential energy surface, rapid geometry optimizations, and handling very large molecular systems or for generating initial structures for higher-level calculations. researchgate.netfau.eu While they have been largely succeeded by DFT for high-accuracy studies, methods like AM1 and MNDO remain valuable for their low computational cost, especially in screening large numbers of compounds or for educational purposes. watoc.net However, the accuracy of these methods can be limited, particularly for molecules containing elements like iodine, for which parameterization might be less robust than for common organic elements. researchgate.net

Molecular Orbital Analysis and Frontier Orbitals

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and spatial distribution of these orbitals are critical in predicting a molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the aromatic system and the lone pair electrons of the nitrogen and halogen atoms. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). The LUMO, conversely, is likely distributed over the π-system of the isoquinoline ring, and its energy level reflects the molecule's ability to accept electrons (electrophilicity). nih.gov

The presence of the electronegative fluorine at the 5-position and the large, polarizable iodine at the 1-position would significantly lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline. The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic excitation and chemical reaction. nih.gov Analysis of these orbitals helps in rationalizing the regioselectivity of reactions such as nucleophilic or electrophilic substitutions.

Table 2: Hypothetical Frontier Orbital Energies for this compound

This table shows plausible frontier orbital energy values based on studies of similar halogenated heterocycles.

Molecular Orbital Energy (eV) Description
HOMO -6.8 eV Highest energy orbital containing electrons; relates to ionization potential.
LUMO -2.3 eV Lowest energy orbital without electrons; relates to electron affinity.

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Energy difference indicating chemical stability and reactivity. |

Molecular Modeling and Simulations

Molecular modeling and simulations extend beyond electronic structure to explore the three-dimensional nature of molecules, including their preferred shapes and the subtle forces that dictate their structure and interactions.

Prediction of Molecular Conformation and Geometry

Computational methods are essential for predicting the three-dimensional arrangement of atoms in a molecule. libretexts.org For this compound, geometry optimization would be performed using methods like DFT to find the lowest energy conformation. escholarship.orgresearchgate.net Such calculations would confirm the inherent planarity of the fused isoquinoline ring system.

These calculations provide precise values for bond lengths, bond angles, and dihedral angles. The introduction of the fluorine and iodine substituents would cause slight distortions in the geometry compared to isoquinoline itself. For example, the C-F and C-I bond lengths would be determined, and the bond angles around the substituted carbon atoms would adjust to accommodate the steric bulk and electronic effects of the halogens. Comparing calculated geometries with experimental data from techniques like X-ray crystallography, where available, is a standard procedure for validating the computational method. psgcas.ac.in

Table 3: Predicted Geometric Parameters for this compound

This table provides expected bond lengths and angles based on computational studies of related aromatic compounds.

Parameter Predicted Value
Bond Length C5–F 1.35 Å
Bond Length C1–I 2.10 Å
Bond Angle C4-C5-C6 119.5°
Bond Angle N2-C1-C9 122.0°

| Dihedral Angle (Ring System) | ~0° (Planar) |

Analysis of Intramolecular Interactions (e.g., N-H···F, C-H···O Hydrogen Bonds, Halogen Bonds)

The specific arrangement of atoms in this compound allows for various non-covalent interactions that can influence its conformation and crystal packing.

Halogen Bonds: The iodine atom at the C1 position is a potent halogen bond donor due to the presence of a "sigma-hole"—a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C–I covalent bond. This allows it to interact favorably with Lewis bases, such as the nitrogen atom of a neighboring molecule in a crystal lattice. These interactions are directional and can play a crucial role in supramolecular assembly. mdpi.com

Computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and characterize these weak interactions, quantifying their strength and nature. nih.govmdpi.com

Table 4: Potential Non-Covalent Interactions in this compound

Interaction Type Donor Acceptor Typical Energy (kJ/mol)
Halogen Bond C1–I N (intermolecular) 10 - 20
Hydrogen Bond C4–H F (intramolecular) 2 - 8

| Hydrogen Bond | C8–H | N (intramolecular) | 2 - 8 |


Mechanistic Insights from Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions involving this compound. Through the application of quantum chemical calculations, researchers can gain profound insights into reaction mechanisms, predict the feasibility of reaction pathways, and understand the electronic factors governing the reactivity of this specific halogenated isoquinoline derivative.

Transition State Analysis and Reaction Energy Profiles

Transition state theory is a fundamental concept in chemical kinetics that explains reaction rates by examining the properties of the activated complex at the transition state. researchgate.netacs.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these high-energy transition state structures. By calculating the potential energy surface, a reaction energy profile can be constructed, which maps the energy of the system as it progresses from reactants to products through the transition state. nih.govresearchgate.net

The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. oregonstate.edu For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), the stability of the transition state is significantly influenced by the electronic properties of the fluoro and iodo substituents. The fluorine atom at the 5-position, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can stabilize the negatively charged Meisenheimer complex intermediate, a key species in many SNAr reactions. nih.gov The iodine atom at the 1-position, being a good leaving group, also plays a crucial role in lowering the activation barrier for substitution at that position. oregonstate.edulibretexts.orgmsu.edu

Computational studies on related halogenated aromatic compounds have shown that the nature of the halogen can significantly impact the reaction energy profile. nih.gov For instance, DFT calculations can be employed to compare the energy barriers for nucleophilic attack at different positions on the isoquinoline ring, thus predicting the regioselectivity of a reaction. A hypothetical reaction energy profile for a nucleophilic substitution reaction on this compound would likely show a lower activation energy for substitution at the 1-position compared to other positions due to the lability of the carbon-iodine bond.

Table 1: Hypothetical Calculated Energy Parameters for a Nucleophilic Substitution Reaction on this compound

ParameterDescriptionHypothetical Value (kcal/mol)
ΔE‡ Activation Energy15-25
ΔErxn Reaction Energy-10 to -20 (for an exothermic reaction)
TS Geometry Key geometric features of the transition stateElongated C1-I bond, sp2 to sp3 character at C1

Note: The values in this table are hypothetical and serve as an illustrative example of the type of data that can be obtained from computational analysis. Actual values would require specific DFT calculations for a defined reaction.

Computational Elucidation of Reaction Mechanisms

DFT calculations provide a detailed picture of the electronic structure changes that occur during a chemical reaction, offering a step-by-step elucidation of the reaction mechanism. researchgate.netnih.gov For this compound, computational studies can help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms in nucleophilic aromatic substitution. nih.gov

In a computational study of a reaction, the geometries of reactants, intermediates, transition states, and products are optimized to find the lowest energy structures. nih.gov By following the intrinsic reaction coordinate (IRC) from the transition state, chemists can confirm that the calculated transition state indeed connects the reactants and products of interest. whiterose.ac.uk

For instance, in a palladium-catalyzed cross-coupling reaction involving this compound, DFT calculations could be used to investigate the energies of the oxidative addition, transmetalation, and reductive elimination steps. acs.org This would reveal the rate-determining step of the catalytic cycle and provide insights into how the electronic nature of the 5-fluoro and 1-iodo substituents influences the efficiency of the catalyst. The electron-withdrawing fluorine could affect the electron density on the isoquinoline ring system, thereby influencing the oxidative addition step.

Mechanistic investigations using computational methods can also shed light on photochemical reactions. For example, a study on the visible-light-mediated C-H hydroxyalkylation of isoquinolines provided evidence for a radical-mediated spin-center shift as the key step, supported by DFT calculations of the free energy profile. nih.gov Although not specific to this compound, this demonstrates the power of computational chemistry in understanding complex reaction mechanisms of isoquinoline derivatives.

In Silico Screening and Compound Design Principles

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. pharmafeatures.comnih.gov Computational, or in silico, methods are increasingly used to screen large virtual libraries of compounds and to guide the design of new molecules with desired biological activities. longdom.org

In silico screening techniques, such as molecular docking, are widely employed in the design of kinase inhibitors. pharmafeatures.comfrontiersin.org These methods predict the binding mode and affinity of a ligand to the active site of a target protein. nih.gov The this compound scaffold can be used as a starting point for the design of new kinase inhibitors. The fluorine atom can form favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the kinase active site, potentially enhancing binding affinity and selectivity. chemrxiv.org The iodine atom provides a handle for further chemical modification through reactions like Suzuki or Sonogashira coupling, allowing for the exploration of a wider chemical space.

Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are screened for binding to a target, and then grown or merged to create more potent leads. rsc.org The this compound core can be considered a valuable fragment. Computational methods can be used to predict how this fragment would bind and to guide the design of larger molecules by adding substituents at various positions to optimize interactions with the target protein.

Table 2: Key Interactions of Functional Groups in this compound in a Hypothetical Kinase Binding Site

Functional GroupPositionPotential Interactions
Fluorine 5Hydrogen bonding, halogen bonding, dipole-dipole interactions
Iodine 1Halogen bonding, hydrophobic interactions, site for further chemical modification
Isoquinoline N 2Hydrogen bonding (as an acceptor)
Aromatic Rings -π-π stacking, hydrophobic interactions

Compound design principles derived from computational studies often focus on optimizing key molecular properties. ossila.comrsc.orgarxiv.org For this compound derivatives, these principles would involve:

Scaffold Hopping: Replacing the isoquinoline core with other heterocyclic systems while maintaining the key pharmacophoric features.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the isoquinoline ring and computationally predicting the effect on binding affinity.

ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of designed compounds to improve their drug-likeness.

Quantum molecular design is an advanced approach that uses quantum mechanics to design novel molecules with specific properties. drug-dev.com This method could be applied to generate new derivatives of this compound with enhanced biological activity by directly considering the electronic structure of the molecule and its interaction with the biological target.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Fluoro 1 Iodoisoquinoline and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for unambiguously determining the solid-state structure of crystalline compounds. This technique offers high-resolution data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. evitachem.combioscience.fi For isoquinoline (B145761) derivatives, X-ray diffraction has been instrumental in confirming stereochemistry and understanding intermolecular interactions.

For instance, the crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, a related derivative, was determined, revealing a cis conformation between the fluorine atom and the methine proton. iucr.org The analysis also detailed the screw-boat conformation of the piperidine (B6355638) ring and the orientation of the phenyl and methoxyphenyl rings relative to the isoquinoline core. iucr.org Such detailed structural information is vital for structure-activity relationship (SAR) studies. In another example, the crystal structure of 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine was found to crystallize in a monoclinic system, with the analysis revealing an antiparallel arrangement of molecules forming a one-dimensional framework. eurjchem.com

While a specific crystal structure for 5-Fluoro-1-iodoisoquinoline was not found in the provided search results, the study of derivatives like 4-fluoroisoquinoline-5-sulfonyl chloride highlights how X-ray crystallography can elucidate the influence of substituents on the molecular conformation. researchgate.net In this case, steric repulsion between the chlorosulfonyl group and the fluorine atom dictates the orientation of the sulfonyl group relative to the isoquinoline plane. researchgate.net The crystallization of 5'-fluoro-5'-deoxyadenosine (B1198245) synthase, a fluorination enzyme, further underscores the power of this technique in complex biological systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental for identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment, while spin-spin coupling provides information about adjacent protons.

Table 1: Representative ¹H-NMR Data for Substituted Isoquinoline Derivatives This table is for illustrative purposes and does not represent data for this compound.

Compound Solvent Chemical Shift (δ ppm) and Multiplicity
1-Phenyl-3-bromoisoquinoline CDCl₃ 9.33 (s, 1H), 7.91 (d, J = 8.8 Hz, 1H), 7.82-7.19 (m, 7H) rsc.org
Methyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate CDCl₃ 13.31 (s, 1H), 8.63 (d, J = 8.7 Hz, 1H), 8.25 (d, J = 7.4 Hz, 1H), 7.68 (ddd, J = 8.6, 7.0, 1.5 Hz, 1H), 7.36 (t, J = 7.1 Hz, 1H), 4.66 (q, J = 7.1 Hz, 2H), 4.09 (s, 3H), 1.51 (t, J = 7.1 Hz, 3H) rsc.org
Ethyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate CDCl₃ 13.44 (s, 1H), 8.69 (d, J = 8.8 Hz, 1H), 8.21 (dd, J = 8.3, 0.9 Hz, 1H), 7.68 (ddd, J = 8.6, 6.9, 1.5 Hz, 1H), 7.36 (ddd, J = 8.1, 7.0, 1.0 Hz, 1H), 4.56 (q, J = 7.1 Hz, 2H), 4.20 (s, 3H), 1.53 (t, J = 7.1 Hz, 3H) rsc.org

Data sourced from references rsc.orgrsc.org.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.

Similar to ¹H-NMR, specific ¹³C-NMR data for this compound is not available in the provided search results. However, data for related structures can offer insights into the expected chemical shifts. The chemical shifts of carbon atoms in the isoquinoline ring are influenced by the substituents. For example, in substituted isoquinolines, the carbon atoms of the aromatic rings typically appear in the range of δ 115-165 ppm. rsc.orgrsc.orgoregonstate.edu The carbon atom attached to the fluorine (C5) would exhibit a large C-F coupling constant, and its chemical shift would be significantly affected by the high electronegativity of fluorine. worktribe.com Similarly, the carbon atom bearing the iodine (C1) would also have a characteristic chemical shift.

Table 2: Representative ¹³C-NMR Data for Substituted Isoquinoline Derivatives This table is for illustrative purposes and does not represent data for this compound.

Compound Solvent Chemical Shift (δ ppm)
1-Phenyl-3-bromoisoquinoline CDCl₃ 151.8, 151.6, 140.4, 137.2, 136.5, 131.9, 131.2, 130.9, 130.6, 130.3, 129.8, 129.2, 128.6, 127.9, 127.7, 127.4, 125.8 rsc.org
Methyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate CDCl₃ 172.85, 167.34, 165.28, 137.34, 132.62, 125.05, 124.55, 123.91, 116.02, 91.93, 54.84, 52.46 rsc.org
Ethyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate CDCl₃ 172.46, 167.37, 165.15, 137.44, 132.55, 125.01, 124.47, 123.80, 115.97, 91.92, 61.98, 54.80, 14.36 rsc.org

Data sourced from references rsc.orgrsc.org.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds, as ¹⁹F is a 100% naturally abundant nucleus with a spin of ½. wikipedia.org The chemical shifts in ¹⁹F-NMR have a much wider range than in ¹H-NMR, making it an excellent tool for distinguishing between different fluorine environments within a molecule. wikipedia.orgicpms.cz

For this compound, the ¹⁹F-NMR spectrum would be expected to show a single signal for the fluorine atom at the C5 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. nih.gov Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) would result in a multiplet, providing additional structural information. huji.ac.il The study of perfluoro-quinoline and -isoquinoline derivatives has shown that GIAO-NMR computations can accurately predict ¹⁹F chemical shifts, aiding in structural identification and resonance assignment. worktribe.com

13C-NMR Applications

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass. For this compound (C₉H₅FIN), HRMS would be used to confirm its molecular formula by matching the experimentally determined mass to the calculated exact mass.

The fragmentation of isoquinoline alkaloids in mass spectrometry has been studied, revealing characteristic patterns. nih.gov For instance, the loss of substituents and cleavage of the isoquinoline ring system can provide valuable structural information. nih.gov In the case of this compound, fragmentation might involve the loss of the iodine atom, the fluorine atom, or cleavage of the isoquinoline ring. Analysis of the fragmentation pattern of (E)-5-Fluoro-N'-hydroxy-8-methylisoquinoline-1-carboximidamide, a related derivative, showed sequential loss of molecular fragments which helped in its characterization. vulcanchem.com The use of tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways. lcms.cz

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by transferring them from solution into the gaseous phase as ions. nih.gov The process involves creating a fine spray of charged droplets, which then evaporate, leading to the ejection of ions into the mass analyzer. nih.gov ESI is particularly effective for analyzing polar, medium to high molecular weight compounds and can be used for both ionic species in solution and neutral compounds that can be protonated or cationized. nih.gov

For this compound, ESI-MS would typically be performed in positive ion mode. The nitrogen atom in the isoquinoline ring is basic and readily accepts a proton, forming the protonated molecule [M+H]⁺. This ion is then detected by the mass analyzer. Given the monoisotopic mass of this compound (C₉H₅FIN) is approximately 272.95 u, the primary ion observed in the ESI-MS spectrum would be at a mass-to-charge ratio (m/z) of approximately 273.95.

The analysis provides an accurate determination of the molecular weight, confirming the compound's elemental composition. The technique is highly sensitive, capable of detecting compounds at nano/pico mole levels. esic.gov.in In more complex analyses, such as with derivatives or in biological matrices, ESI-MS can reveal adducts (e.g., with sodium, [M+Na]⁺) or fragment ions, although fragmentation is generally minimal under standard ESI conditions. nih.govresearchgate.net

Table 1: Expected ESI-MS Data for this compound

Analyte Formula Monoisotopic Mass (u) Ion Species Expected m/z
This compound C₉H₅FIN 272.9451 [M+H]⁺ 273.9529

Note: The table contains theoretically calculated values based on the principles of ESI-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography (LC) with the analytical power of tandem mass spectrometry (MS/MS). ekb.eg This hybrid technique is essential for identifying and quantifying specific compounds within complex mixtures. unipd.it

In the analysis of this compound, a reversed-phase LC method, likely using a C18 column, would be employed for separation. unipd.itnih.gov A gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acid like formic acid to promote protonation, would effectively elute the compound from the column. nih.gov

Following chromatographic separation, the eluent is directed into the ESI source of a tandem mass spectrometer, often a triple quadrupole. In the first stage (MS1), the protonated precursor ion of this compound ([M+H]⁺, m/z ≈ 273.95) is selectively isolated. This ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell (q2). The resulting product ions are analyzed in the third stage (MS2), generating a characteristic fragmentation pattern. nih.gov This process of monitoring a specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantitative analysis. esic.gov.in

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

Parameter Value/Description
LC System
Column UPLC HSS C18 (or equivalent) unipd.it
Mobile Phase A Water + 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile + 0.1% Formic Acid nih.gov
Flow Rate 0.4 mL/min unipd.it
Gradient Linear gradient from low to high organic phase (e.g., 10% to 95% B) unipd.it
MS/MS System
Ionization Mode Positive ESI esic.gov.in
Precursor Ion (Q1) m/z 273.95
Collision Energy Optimized for specific transitions (e.g., 10-40 eV)

Note: This table represents a typical, hypothetical methodology. Specific values would require experimental optimization.

MALDI Imaging Mass Spectrometry (MALDI IMS)

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a powerful technique used to visualize the spatial distribution of molecules directly within tissue sections. nih.gov It combines the principles of MALDI mass spectrometry with imaging technology to create molecular maps of analytes like drugs, metabolites, peptides, and lipids. researchgate.net

For this compound, MALDI IMS could be applied in preclinical studies to determine its distribution and localization in specific organs or tissues. lcms.cz The process involves coating a thin tissue section with a chemical matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) that co-crystallizes with the analyte. mpi-bremen.de A focused laser is then rastered across the sample surface. nih.gov At each point, the laser energy desorbs and ionizes the analyte molecules, which are then analyzed by the mass spectrometer. mpi-bremen.de

By collecting a mass spectrum at each x,y-coordinate, an ion intensity map can be generated for the m/z corresponding to this compound (e.g., [M+H]⁺ or [M+K]⁺). This allows researchers to see precisely where the compound accumulates, for instance, within specific anatomical structures of the brain or a tumor. researchgate.net This spatial information is crucial for understanding pharmacokinetics and target engagement, providing data that is not accessible through conventional LC-MS analysis of tissue homogenates. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. tanta.edu.eg The resulting spectrum provides a unique molecular fingerprint and is highly useful for identifying functional groups. libretexts.org The vibrations involve the stretching (change in bond length) and bending (change in bond angle) of covalent bonds. pressbooks.pub

The IR spectrum of this compound would be characterized by several key absorption bands. The aromatic nature of the isoquinoline ring gives rise to specific vibrations.

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region. mvpsvktcollege.ac.in

Aromatic C=C and C=N Stretch: These ring stretching vibrations appear in the 1650-1450 cm⁻¹ range. mvpsvktcollege.ac.in The presence of the electronegative fluorine atom and the nitrogen heteroatom will influence the exact positions and intensities of these bands.

C-F Stretch: The carbon-fluorine bond is strong and gives rise to a characteristic, intense absorption band typically found in the 1250-1000 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond is much weaker and involves a heavier atom. Its stretching vibration occurs at a much lower frequency, typically in the far-infrared region below 600 cm⁻¹. libretexts.org

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Bond Type Predicted Wavenumber (cm⁻¹) Intensity
Stretching Aromatic C-H 3100 - 3000 Medium-Weak
Stretching Aromatic C=C / C=N 1650 - 1450 Medium-Strong
Stretching C-F 1250 - 1000 Strong
Bending Aromatic C-H 900 - 675 Strong

Note: This table lists expected frequency ranges based on general principles of IR spectroscopy. libretexts.orgmvpsvktcollege.ac.in

Advanced Applications and Future Research Directions

Utility as a Molecular Scaffold in Chemical Biology and Drug Discovery Research

The isoquinoline (B145761) framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The compound 5-Fluoro-1-iodoisoquinoline leverages this proven scaffold, offering unique advantages for modern drug discovery. nih.govevitachem.com Its rigid structure provides a well-defined three-dimensional arrangement for interacting with biological targets, while the dual halogenation offers precise control over synthetic diversification and physicochemical properties. evitachem.comvulcanchem.com

Design Strategies for Bioactive Molecular Libraries

The development of chemical libraries is a cornerstone of high-throughput screening and hit identification in drug discovery. core.ac.uk this compound is an ideal starting point for several library design strategies due to its dual points of functionalization. The iodine at the C-1 position is particularly amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. nih.gov This facilitates a "scaffold-based" approach where the core isoquinoline motif is decorated with diverse chemical groups to explore the chemical space around a biological target. researchgate.net

Key strategies for designing bioactive libraries using this scaffold include:

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules (fragments) that bind weakly to a target are identified and then optimized into more potent leads. researchgate.net The 5-fluoro-isoquinoline core can be considered a high-value fragment, and the iodine handle allows for the systematic "growing" or "linking" of other fragments to enhance binding affinity. researchgate.net

Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally diverse and complex molecules, often inspired by natural products, to explore novel areas of chemical space. researchgate.netnih.gov The reactivity of the C-I bond allows for the construction of complex, polycyclic, and spirocyclic structures fused to the isoquinoline core, generating libraries with significant three-dimensional character. nih.gov

Privileged Substructure-Based Design: This strategy involves using a scaffold that is known to bind to multiple protein targets. core.ac.uk Given the prevalence of the isoquinoline core in bioactive compounds, libraries based on this compound can be screened against various target families to identify new therapeutic leads. nih.gov

Design StrategyApplication with this compoundKey Reactions
Fragment-Based Drug Discovery (FBDD) The core acts as a starting fragment; the iodine at C-1 allows for fragment growing and linking.Suzuki, Buchwald-Hartwig, Sonogashira coupling. nih.govmdpi.com
Diversity-Oriented Synthesis (DOS) Serves as a versatile building block for creating complex, 3D-shaped molecules.Cascade reactions, annulations, spirocyclization. researchgate.netnih.gov
Privileged Substructure-Based Design Leverages the known bioactivity of the isoquinoline scaffold to create libraries for broad screening.Introduction of diverse functional groups at C-1 to target different protein families. nih.govcore.ac.uk

Exploration of Bioisosteric Relationships within Isoquinoline Frameworks

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a critical tool for lead optimization. nih.gov The this compound structure is a fascinating case study for exploring bioisosteric relationships. The fluorine atom at C-5 is a common bioisostere for a hydrogen atom or a hydroxyl group. This substitution can have profound effects on a molecule's properties, such as blocking metabolic oxidation, increasing binding affinity through favorable electrostatic interactions, and altering lipophilicity. nih.gov

The iodine at C-1, while primarily a synthetic handle, can also be compared to other halogens or functional groups in a final compound. For instance, replacing the metabolically labile nitro group in indenoisoquinoline-based Topoisomerase I inhibitors with fluorine or chlorine was shown to maintain significant biological activity. While iodine is larger and more polarizable, its ability to form halogen bonds could provide unique binding interactions with protein targets. A review of isoquinoline-based molecules highlights the need to explore such bioisosteric replacements to develop novel bioactive agents. nih.gov

Bioisosteric ReplacementRationale and Potential Impact
C5-F for C5-H Increases metabolic stability; modulates pKa of nearby groups; can enhance binding affinity.
C5-F for C5-OH Blocks oxidative metabolism; reduces hydrogen bond donating capacity; increases lipophilicity.
C1-I vs. other halogens (Br, Cl) Modulates reactivity for synthesis; alters size, polarizability, and potential for halogen bonding in the final molecule.

Applications in Advanced Materials Science

The unique electronic and structural features of halogenated heterocycles make them attractive candidates for the development of advanced functional materials. While specific research on this compound in this domain is nascent, its properties suggest significant potential.

Development of Conductive and Optical Materials

Organic electronic materials are used in applications like thin-film transistors and organic light-emitting diodes (OLEDs). The performance of these materials is dictated by their molecular structure, which influences packing, charge transport, and photophysical properties. The isoquinoline core is a known fluorosensor, and related nitrogen-containing heterocycles are common in materials science. nih.govrsc.org

The this compound scaffold is a promising building block for these materials for two main reasons:

Fluorine Incorporation: The introduction of fluorine atoms into polymers and small molecules is a well-known strategy to improve thermal stability and lower the dielectric constant, which is crucial for high-frequency applications. researchgate.net Fluorination can also tune the HOMO/LUMO energy levels of a molecule, affecting its charge injection/transport properties and emission color in optical devices.

Synthetic Versatility: The iodine atom provides a reactive site for building larger, conjugated systems through cross-coupling reactions. This allows for the synthesis of well-defined oligomers and polymers where the fluoro-isoquinoline unit is integrated into a larger π-conjugated backbone, essential for conductivity and light emission.

Utilization in Sensor Technologies

Chemical sensors rely on materials that exhibit a detectable change in properties (e.g., color, fluorescence, conductivity) upon interaction with a specific analyte. The isoquinoline framework itself can act as a fluorosensor. nih.gov By functionalizing the this compound scaffold, it is possible to design chemosensors with high selectivity. For example, attaching a specific receptor moiety to the C-1 position via the iodine handle could create a sensor that shows a change in the fluorescence of the isoquinoline core upon binding of the target analyte. The electron-withdrawing nature of the fluorine atom could further modulate the photophysical response, potentially enhancing sensor sensitivity.

Future Methodological Innovations in Synthesis of Halogenated Heterocycles

The synthesis of complex N-heterocycles is a dynamic area of organic chemistry. unimi.it Future research will likely focus on developing more efficient, selective, and sustainable methods for producing compounds like this compound and its derivatives.

Key areas for innovation include:

Late-Stage Functionalization (LSF): Developing methods to install fluorine or other functional groups onto an already-formed isoquinoline core is highly desirable. mdpi.com This allows for the rapid diversification of complex drug candidates without needing to re-synthesize the molecule from scratch. Photocatalysis and metal-mediated C-H activation are promising strategies for achieving regioselective LSF. mdpi.com

Greener Synthetic Routes: Traditional methods often require harsh conditions or heavy metal catalysts. Future innovations will likely involve the use of more environmentally benign reagents, such as the versatile oxidant Oxone, or metal-free catalytic systems. rsc.orgresearchgate.net One-pot reactions and cascade sequences that form multiple bonds in a single operation will also be a focus, as they reduce waste and improve efficiency. mdpi.com

Asymmetric Halocyclization: For creating chiral molecules, the development of catalytic, enantioselective methods for halocyclization reactions is a significant goal. This could allow for the synthesis of enantioenriched tetrahydroisoquinolines bearing specific halogen patterns, which is of great interest for pharmaceutical applications.

Emerging Computational Approaches for Advanced Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods to predict molecular properties and guide synthetic efforts. rsc.org For a scaffold like this compound, these approaches can significantly accelerate the design of new derivatives with enhanced activities and desired characteristics.

Fragment-Based Drug Discovery (FBDD): FBDD is a well-established method for identifying lead compounds in drug discovery. researchoutreach.org This approach involves screening libraries of small molecular fragments to identify those that bind to a biological target. researchoutreach.org The isoquinoline core of this compound serves as an excellent starting point for FBDD. Computational methods can be used to virtually screen fragment libraries against a target protein, and the hits can then be synthetically linked to the this compound scaffold to generate more potent and selective inhibitors. For instance, a library of 5,000 isoquinoline derivatives was synthesized to generate fragments for targeting Protein Kinase C (PKC) for conditions like rheumatoid arthritis. researchoutreach.org

Molecular Docking and Dynamics Simulations: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com For this compound derivatives, docking studies can predict their binding modes within the active site of a target enzyme or receptor. researchgate.net This information is crucial for understanding structure-activity relationships (SAR) and for designing new analogs with improved binding affinity. For example, molecular docking of halogenated spiro-hydantoin isoquinolines against SARS-CoV-2 protease revealed that a bromo analog had a lower sum of binding affinities compared to the chloro analog, correlating with its enhanced in vitro antiviral activity. digitellinc.com

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide a high level of theory for studying the electronic structure of molecules. tandfonline.com For this compound, QM calculations can be used to:

Predict the reactivity of different positions on the isoquinoline ring, guiding synthetic modifications.

Calculate properties such as electrostatic potential maps, which can identify regions of the molecule that are likely to engage in favorable interactions with a biological target. tandfonline.com

Understand the nature of halogen bonding and other non-covalent interactions that may play a critical role in the binding of these compounds to their targets.

Machine Learning and Artificial Intelligence (AI): The application of AI and machine learning in drug discovery is rapidly expanding. researchgate.net These approaches can be trained on large datasets of known active and inactive compounds to develop predictive models for biological activity. For halogenated isoquinolines, AI models could be developed to predict properties such as target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net This can help to prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost of drug development.

The integration of these computational approaches provides a powerful platform for the rational design of advanced compounds based on the this compound scaffold. By combining virtual screening, detailed molecular modeling, and predictive AI, researchers can more efficiently explore the chemical space around this versatile molecule to develop novel therapeutic agents and functional materials.

Interdisciplinary Research Opportunities for Halogenated Isoquinolines

The study of halogenated isoquinolines, including this compound, inherently bridges multiple scientific disciplines, creating a fertile ground for collaborative research. The unique properties imparted by halogen atoms open up avenues of investigation that extend beyond traditional synthetic and medicinal chemistry. researchgate.net

Chemical Biology: The development of halogenated isoquinolines as molecular probes presents a significant interdisciplinary opportunity. These compounds can be designed to interact with specific biological targets, such as enzymes or receptors. nih.gov The fluorine atom can be useful for ¹⁹F NMR studies to probe the binding environment, while the iodine atom can be a site for radiolabeling with isotopes like ¹²³I or ¹³¹I for imaging applications. For example, a fluorinated isoquinoline alkaloid, ¹⁸F-aspergillitine, was synthesized for potential use in positron emission tomography (PET). nih.gov This creates a strong synergy between synthetic chemists who design and create these probes and chemical biologists who use them to investigate complex biological processes in vitro and in vivo.

Materials Science: Isoquinoline-based compounds have applications in materials science, for instance, as fluorosensors. nih.gov The introduction of halogens can modulate the photophysical properties of these molecules, leading to the development of new fluorescent materials with tailored emission wavelengths and quantum yields. The potential for these compounds to act as organic light-emitting diodes (OLEDs) or components of advanced sensors provides a rich area for collaboration between organic chemists and materials scientists. Research into pH-activatable Iridium(III) complexes containing isoquinoline ligands for tumor imaging highlights this intersection. researchgate.net

Pharmacology and Toxicology: A thorough understanding of the pharmacological and toxicological profiles of novel halogenated isoquinolines is essential for their development as therapeutic agents. This necessitates a close collaboration between medicinal chemists, who design and synthesize the compounds, and pharmacologists and toxicologists, who evaluate their efficacy, mechanism of action, and safety. nih.gov Computational approaches can also play a role here by predicting potential off-target effects and metabolic liabilities early in the development process. researchgate.net

Biocatalysis and Green Chemistry: The synthesis of halogenated isoquinolines can benefit from interdisciplinary approaches that incorporate biocatalysis. The use of enzymes, such as flavin-dependent halogenases, can offer highly selective and environmentally friendly methods for the halogenation of the isoquinoline core. nih.gov Research into a fungal halogenase, Rdc2, demonstrated its ability to chlorinate hydroxyisoquinolines, showcasing the potential of biocatalysts for synthesizing halogenated compounds. nih.gov This area of research brings together enzymologists, molecular biologists, and synthetic chemists to develop greener and more efficient synthetic routes.

The following table summarizes the interdisciplinary research opportunities for halogenated isoquinolines:

Field of ResearchPotential Applications and CollaborationsKey Compound Classes/Techniques
Chemical Biology Development of molecular probes for target identification and validation, imaging agents for diagnostics.Fluorinated and radiolabeled isoquinolines, ¹⁹F NMR, PET, SPECT.
Materials Science Creation of novel fluorescent materials, organic electronics, and chemical sensors.Fluorosensors, OLEDs, photophysical characterization.
Pharmacology & Toxicology In-depth evaluation of drug efficacy, mechanism of action, and safety profiles.In vitro and in vivo assays, ADMET studies, computational toxicology.
Biocatalysis Environmentally friendly and selective synthesis of halogenated compounds.Halogenase enzymes, metabolic engineering, green chemistry principles.

By fostering collaborations across these disciplines, the scientific community can fully harness the potential of this compound and other halogenated isoquinolines to address challenges in medicine, materials science, and beyond.

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